Superior Binding Affinity and Broad Cross-Species Conservation of MK-0557 vs. Velneperit
MK-0557 demonstrates superior binding affinity for the human NPY5 receptor compared to the later-stage clinical compound Velneperit (S-2367). MK-0557 exhibits a Ki of 1.3 nM at the human Y5 receptor, whereas Velneperit has a reported Ki of 5.3 nM, representing a ~4-fold difference in potency [1][2]. This difference is further validated by MK-0557's conserved high affinity across species (rhesus, mouse, and rat Kis of 0.79, 0.74, and 1.4 nM, respectively), a profile not detailed for Velneperit in comparable datasets [1].
| Evidence Dimension | Binding Affinity (Ki) for Human NPY5 Receptor |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | Velneperit (S-2367), Ki = 5.3 nM |
| Quantified Difference | MK-0557 is ~4.1-fold more potent than Velneperit. |
| Conditions | In vitro radioligand binding assays using human NPY5R expressed in recombinant cell lines. |
Why This Matters
Higher affinity at the primary target ensures more complete receptor blockade at lower concentrations, reducing the risk of off-target effects and improving assay window in cellular and in vivo experiments.
- [1] Bertin Bioreagent. MK-0557 - Biochemicals - CAT N°: 22134. Product Datasheet. Published 2024. View Source
- [2] Anjiechem. Velneperit (S2367) Product Information. View Source
